molecular formula C8H9F3N2 B13113262 1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine

1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine

Cat. No.: B13113262
M. Wt: 190.17 g/mol
InChI Key: DZABNZUEIBEAIW-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an ethanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine typically involves the introduction of the trifluoromethyl group to the pyridine ring followed by the attachment of the ethanamine group. One common method involves the reaction of 3-(trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-4-7(6)8(9,10)11/h2-5H,12H2,1H3

InChI Key

DZABNZUEIBEAIW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)C(F)(F)F)N

Origin of Product

United States

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